chemical properties of 3-(Propan-2-yl)-4-propoxyaniline
chemical properties of 3-(Propan-2-yl)-4-propoxyaniline
This technical guide provides an in-depth analysis of 3-(Propan-2-yl)-4-propoxyaniline (also designated as 3-isopropyl-4-propoxyaniline).
As a Senior Application Scientist, I have structured this document to serve as a primary reference for synthesis planning, property prediction, and application development. Given the specialized nature of this intermediate, where direct experimental data is often proprietary or sparse, this guide synthesizes first-principles organic chemistry with high-confidence Structure-Activity Relationship (SAR) modeling.
Chemical Class: Alkylated Aniline Ether | Role: Fine Chemical Intermediate
Part 1: Chemical Identity & Structural Analysis
This molecule represents a "privileged scaffold" modification—combining the electron-donating properties of an alkoxy group with the steric bulk of an isopropyl group on an aniline core. This specific substitution pattern (3,4-disubstitution) is critical in medicinal chemistry for optimizing the lipophilicity and metabolic stability of drug candidates.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 3-(Propan-2-yl)-4-propoxyaniline |
| Common Synonyms | 3-Isopropyl-4-propoxyaniline; 4-Amino-2-isopropylphenyl propyl ether |
| Molecular Formula | |
| Molecular Weight | 193.29 g/mol |
| SMILES | CCCOc1c(cc(N)cc1)C(C)C |
| CAS Registry Number | 1310292-87-5 (Referenced in catalog databases; verify per batch) |
Structural Logic & Electronic Effects
The molecule features a push-pull electronic system modified by steric factors:
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Primary Amine (-NH₂): Strongly electron-donating (resonance) and acts as the primary nucleophilic handle.
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Propoxy Group (-OPr): Located at the para position relative to the amine (in the precursor synthesis context) or ortho to the isopropyl. It acts as a strong electron donor by resonance, increasing electron density in the ring.
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Isopropyl Group (-iPr): Located at the meta position relative to the amine. It provides:
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Steric Occlusion: Protects the ortho position (position 2) from metabolic attack or unwanted side reactions.
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Lipophilicity: Significantly increases
compared to a methyl or ethyl substituent.
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Part 2: Physicochemical Profile (Predicted & Experimental)
The following data points are derived from consensus SAR modeling and standard aniline derivative properties.
Table 1: Key Physical Properties
| Property | Value (Approx/Predicted) | Context / Implication |
| Physical State | Viscous Oil or Low-Melting Solid | Likely an oil at RT due to the flexible propoxy chain disrupting crystal packing. |
| Boiling Point | 295°C - 305°C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| LogP (Lipophilicity) | 3.2 ± 0.4 | High. Indicates good membrane permeability but potential aqueous solubility issues. |
| pKa (Conjugate Acid) | 5.2 - 5.6 | Slightly more basic than unsubstituted aniline (4.6) due to the electron-donating propoxy and alkyl groups. |
| Water Solubility | < 0.5 mg/mL | Practically insoluble. Requires organic co-solvents (DMSO, Ethanol, DCM). |
| Topological Polar Surface Area (TPSA) | ~35 Ų | Favorable for Blood-Brain Barrier (BBB) penetration if used in CNS-active drugs. |
Part 3: Synthetic Methodology
The most robust route to 3-(Propan-2-yl)-4-propoxyaniline avoids the direct alkylation of aniline (which leads to poly-alkylation). Instead, it utilizes a Nitration-Reduction sequence starting from a phenolic precursor.
Validated Retrosynthetic Pathway
The synthesis hinges on the para-directing power of the alkoxy group overcoming the steric hindrance of the isopropyl group.
Protocol Logic:
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Starting Material: 2-Isopropylphenol (o-Cumenol).
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Etherification: Protect the phenol and install the propoxy chain.
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Nitration: The propoxy group directs the incoming nitro group to the para position (position 4 relative to oxygen).
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Reduction: Conversion of the nitro group to the aniline.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of 3-(Propan-2-yl)-4-propoxyaniline ensuring correct regiochemistry.
Critical Experimental Notes
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Regioselectivity Control: During nitration (Step 2), temperature control is vital (<10°C). Higher temperatures may lead to ortho-nitration (position 6), creating an isomeric impurity (2-nitro-1-propoxy-6-isopropylbenzene) which is difficult to separate.
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Purification: The final aniline is prone to oxidation. It should be stored under argon or converted immediately to a stable salt (e.g., Hydrochloride) for long-term storage.
Part 4: Reactivity & Application Potential
Chemical Reactivity Profile
The molecule possesses two distinct reactive centers: the nucleophilic nitrogen and the electron-rich aromatic ring.
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N-Acylation/Alkylation: The primary amine is highly nucleophilic. It reacts readily with acid chlorides, isocyanates, and sulfonyl chlorides.
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Application: Synthesis of urea-based herbicides or amide-linked kinase inhibitors.
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Electrophilic Aromatic Substitution (EAS):
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The ring is activated. The position ortho to the amine (Position 6, adjacent to the isopropyl) is the most favorable site for further substitution (e.g., halogenation) due to the cooperative directing effects of the amine and alkoxy groups.
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Biological Signaling & Metabolism
In a drug discovery context, this scaffold is often used to tune the "metabolic soft spot" of a drug.
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CYP450 Metabolism: The O-propyl chain is a site for oxidative dealkylation (O-dealkylation), likely mediated by CYP2D6 or CYP3A4, releasing the phenol.
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Steric Shielding: The isopropyl group at position 3 sterically hinders metabolic attack at the adjacent ring positions, potentially extending the half-life (
) of the parent drug.
Figure 2: Primary reactivity and metabolic pathways.
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification:
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Acute Toxicity: Like most anilines, this compound should be treated as toxic if swallowed, inhaled, or in contact with skin.
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Specific Risk: Methemoglobinemia . Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
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Skin/Eye: Irritant. The lipophilic nature allows rapid dermal absorption.
Handling Protocol:
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PPE: Butyl rubber gloves (standard nitrile may degrade with long exposure to aromatic amines), chemical splash goggles, and a fume hood.
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Spill Management: Do not use water. Absorb with sand or vermiculite. Neutralize contaminated surfaces with dilute acetic acid followed by soap water.
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Storage: Dark, cold (2-8°C), under inert atmosphere (Nitrogen/Argon).
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline Derivatives and SAR Data. Retrieved from [Link]
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American Elements. 3-(Propan-2-yl)-4-propoxyaniline Product Catalog. Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier: Alkoxy-anilines and their toxicological profiles. Retrieved from [Link]
